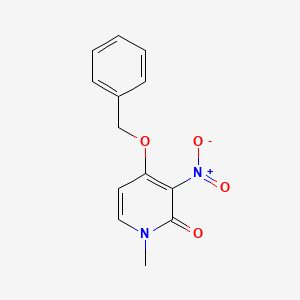

4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one

Description

Chemical Identity and Nomenclature

The systematic identification of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one follows International Union of Pure and Applied Chemistry naming conventions, providing a clear structural description through its nomenclature. The compound possesses the molecular formula C13H12N2O4 with a molecular weight of 260.25 grams per mole. The IUPAC name precisely describes the substitution pattern: this compound, indicating the presence of a benzyloxy group at position 4, a methyl group at position 1, and a nitro group at position 3 of the pyridin-2(1H)-one core structure.

The structural representation can be expressed through the SMILES notation: O=C1C(N+=O)=C(OCC2=CC=CC=C2)C=CN1C, which provides a linear encoding of the molecular structure. This notation reveals the connectivity pattern showing the pyridinone ring system with the ketone functionality at position 2, the nitro group attachment at position 3, and the benzyloxy ether linkage at position 4. The InChI identifier WSAYYQRFSYTJGB-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound in chemical databases.

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 1706751-73-6 | |

| Molecular Formula | C13H12N2O4 | |

| Molecular Weight | 260.25 g/mol | |

| IUPAC Name | This compound | |

| SMILES | O=C1C(N+=O)=C(OCC2=CC=CC=C2)C=CN1C | |

| InChI Key | WSAYYQRFSYTJGB-UHFFFAOYSA-N |

The canonical SMILES representation CN1C=CC(OCC2C=CC=CC=2)=C(C1=O)N+=O provides an alternative linear notation that emphasizes the ring connectivity and substitution pattern. This systematic approach to chemical nomenclature ensures unambiguous identification across different chemical databases and research publications.

Properties

IUPAC Name |

1-methyl-3-nitro-4-phenylmethoxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-14-8-7-11(12(13(14)16)15(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAYYQRFSYTJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyridinone derivative followed by the introduction of the benzyloxy and methyl groups under specific reaction conditions. The nitration step usually requires a mixture of concentrated nitric acid and sulfuric acid, while the benzyloxy and methyl groups can be introduced using benzyl chloride and methyl iodide, respectively, in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include amino derivatives, reduced pyridinone derivatives, and substituted pyridinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the analgesic properties of pyridin-2(1H)-one derivatives, including 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one. These compounds have been evaluated for their efficacy in treating mechanical allodynia, a condition characterized by pain from stimuli that do not normally provoke pain.

- Mechanism of Action : Research indicates that these compounds may act as inhibitors of protein kinases involved in pain pathways, notably p38α MAPK, which is implicated in inflammatory and neuropathic pain models. For instance, a series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized and tested for their ability to inhibit mechanical allodynia in rat models, demonstrating significant analgesic effects .

Neuroprotective Effects

The compound has also been studied for its neuroprotective potential, particularly in the context of Alzheimer's disease. It is known that dual inhibitors of acetylcholinesterase and butyrylcholinesterase are beneficial in treating neurodegenerative diseases by enhancing cholinergic neurotransmission.

- Research Findings : A study synthesized various derivatives of pyridin-2(1H)-ones, which were assessed for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. Among these compounds, certain derivatives exhibited promising dual inhibitory activities, suggesting potential use in Alzheimer's disease treatment .

Case Study 1: Pain Management

A study focused on the synthesis of a series of pyridin-2(1H)-one derivatives demonstrated that one compound significantly inhibited mechanical allodynia in a rat model when administered intracisternally. This compound was noted for its rapid action and ability to reverse established pain states. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridinone scaffold enhanced analgesic activity .

Case Study 2: Alzheimer's Disease Treatment

In another investigation, researchers explored the synthesis of benzyloxy-substituted pyridine derivatives as potential treatments for Alzheimer's disease. The compounds were designed to target both acetylcholinesterase and butyrylcholinesterase effectively. One notable derivative showed an IC50 value of 5.90 µM against acetylcholinesterase, indicating strong potential as a therapeutic agent .

Data Tables

| Compound Name | Structure | Activity | IC50 (µM) | Target |

|---|---|---|---|---|

| Compound A | Structure A | Analgesic | 10 | p38α MAPK |

| Compound B | Structure B | AChE Inhibitor | 5.90 | Acetylcholinesterase |

| Compound C | Structure C | Dual Inhibitor | 6.76 | Butyrylcholinesterase |

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic regions of target proteins, while the methyl group can influence its overall chemical stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one with key analogs based on substituents, core structure, and biological activity:

Key Structural and Functional Insights

Substituent Effects

- Benzyloxy Group : Enhances lipophilicity and π-π stacking interactions. In RORc inverse agonists (e.g., 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one ), this group is critical for binding selectivity .

- Nitro Group: Electron-withdrawing effects stabilize the pyridinone ring and may act as a hydrogen-bond acceptor. In 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, nitro and fluoro groups synergistically modulate electronic properties .

- Methyl Group: At position 1, it prevents lactam ring opening, improving metabolic stability. This is observed in 6-(benzyloxy)-4-methylquinolin-2(1H)-one, where methyl enhances bioavailability .

Biological Activity

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.24 g/mol

- CAS Number : 1706751-73-6

The presence of the nitro group and benzyloxy substituent suggests potential reactivity that may influence its biological interactions.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL for some derivatives .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Other Pyridine Derivatives | 6.25 - 12.5 | B. subtilis, P. aeruginosa |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines through modulation of key signaling pathways. For instance, the compound's structure allows it to interact with various protein kinases involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways:

- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing oxidative stress within cells.

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases like p38 MAPK, which is known to play a role in pain hypersensitivity and inflammation .

Study on Mechanical Allodynia

A notable study evaluated a series of pyridinones, including derivatives similar to this compound, for their effects on mechanical allodynia in rat models. The results demonstrated that certain compounds significantly reduced pain responses by inhibiting p38 MAPK activity, suggesting a pathway for developing analgesics based on this chemical structure .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial activities, various pyridine derivatives were synthesized and tested against a panel of pathogens. The findings indicated that compounds with similar structures to this compound displayed potent antibacterial effects, particularly against resistant strains .

Q & A

Q. What synthetic strategies are recommended for preparing 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one, and how can reaction conditions be optimized?

Synthesis typically involves functionalizing the pyridinone core. Key steps include:

- Benzyloxy introduction : Use nucleophilic aromatic substitution (SNAr) with benzyl alcohol under basic conditions (e.g., NaH in DMF) at 60–80°C .

- Nitro group installation : Nitration via mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .

- Methylation : Employ methyl iodide (CH₃I) with a base (e.g., K₂CO₃) in acetone under reflux .

Optimization : Monitor intermediates via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 eq benzyl bromide) and reaction time to improve yield.

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; nitro group deshielding adjacent carbons) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry; compare with reported pyridinone derivatives (e.g., C=O bond length ~1.22 Å) .

- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₂N₂O₄) with <2 ppm error .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors.

- Storage : Keep in airtight containers at 2–8°C, away from reducing agents (risk of nitro group reduction) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be systematically analyzed?

- Variable Control : Compare assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to rule out outliers .

Q. What computational approaches predict the reactivity of the nitro group in electrophilic or nucleophilic environments?

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to assess nitro group electrophilicity (e.g., LUMO energy ~-1.5 eV) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

- pKa Prediction Tools : Estimate nitro group acidity (predicted pKa ~8–10) to guide protonation studies .

Q. What strategies are effective for modifying the benzyloxy group to enhance target selectivity in kinase inhibition assays?

- SAR Studies : Replace benzyl with substituted aryl groups (e.g., 4-fluoro-benzyl) to probe steric/electronic effects .

- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for modular derivatization .

- Protecting Group Alternatives : Test tert-butyldimethylsilyl (TBS) ethers for improved metabolic stability .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

- Plasma Stability Assays : Incubate with rat/human plasma (37°C, 24h) and quantify degradation via HPLC-UV .

- pH-Dependent Hydrolysis : Monitor nitro group reduction or benzyloxy cleavage in buffers (pH 1–9) .

- Microsomal Incubations : Use liver microsomes + NADPH to assess CYP450-mediated metabolism .

Q. What crystallographic databases or tools assist in comparing this compound’s conformation with analogs?

- Cambridge Structural Database (CSD) : Search for pyridinone derivatives (e.g., refcode BAPLOT) to analyze torsion angles .

- Mercury Software : Overlay structures to identify conserved hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .

- Mogul Geometry Check : Validate bond lengths/angles against high-quality crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.